molecular formula C21H28N4O4 B4534172 ethyl 4-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate

ethyl 4-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate

Cat. No. B4534172
M. Wt: 400.5 g/mol
InChI Key: GDSBQCDQBAOHBH-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals known for their complex molecular structures and potential biological activities. Such compounds often involve heterocyclic frameworks like oxadiazoles and piperazines, which are of interest in medicinal and synthetic chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of similar compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. These processes often use carbamimide and aromatic acids in the presence of activating agents under basic conditions (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Crystallography studies, like those on related compounds, reveal detailed molecular structures. For instance, compounds in this class can crystallize in monoclinic systems with specific space groups, exhibiting intermolecular interactions and aromatic stacking, contributing to their three-dimensional architecture (Sanjeevarayappa et al., 2015).

Scientific Research Applications

Synthesis and Biological Activities

Microwave-assisted Synthesis and Antimicrobial Activities

  • A study described the microwave-assisted synthesis of hybrid molecules containing various moieties, including 1,3,4-oxadiazole, which were evaluated for their antimicrobial, antilipase, and antiurease activities. The compounds exhibited varying degrees of activity, demonstrating the potential of such derivatives in developing antimicrobial agents (Başoğlu et al., 2013).

Anticancer and Antimicrobial Potential

  • Novel carbazole derivatives containing the 1,3,4-oxadiazol moiety were synthesized and showed significant antibacterial, antifungal, and anticancer activities, highlighting the therapeutic potential of these compounds in treating infectious diseases and cancer (Sharma et al., 2014).

Antimicrobial and Antifungal Activities

Synthesis of Triazole Derivatives with Antimicrobial Activities

  • Research focused on the synthesis of new 1,2,4-triazole derivatives starting from ester ethoxycarbonylhydrazones with several primary amines, demonstrating good to moderate antimicrobial activities. This work emphasizes the versatility of these heterocyclic compounds in designing new antimicrobials (Bektaş et al., 2010).

Evaluation of Anti-HIV-1 Activity

  • Certain 1,3,4-oxadiazoles with adamantyl groups were synthesized and evaluated for their antimicrobial and anti-HIV-1 activities, demonstrating significant potential against HIV-1, which provides a promising foundation for the development of new antiviral agents (El-Emam et al., 2004).

Antioxidant Activity

Evaluation of Antioxidant Properties

  • Piperazine derivatives containing the 1,3,4-oxadiazol moiety were evaluated for their antioxidant activity using various assays. This research suggests the potential use of these compounds in combating oxidative stress-related diseases (Mallesha et al., 2014).

properties

IUPAC Name

ethyl 4-[3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-2-28-21(27)25-15-13-24(14-16-25)20(26)12-11-19-23-22-18(29-19)10-6-9-17-7-4-3-5-8-17/h3-5,7-8H,2,6,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSBQCDQBAOHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=NN=C(O2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate
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ethyl 4-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate
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ethyl 4-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate
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ethyl 4-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate
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ethyl 4-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate
Reactant of Route 6
ethyl 4-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate

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